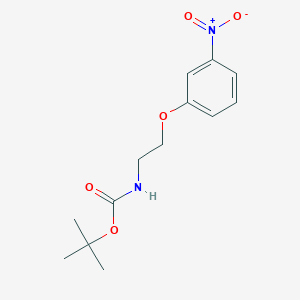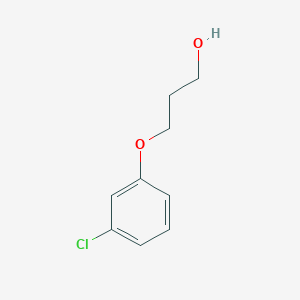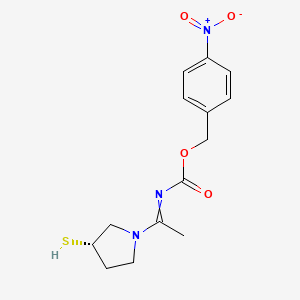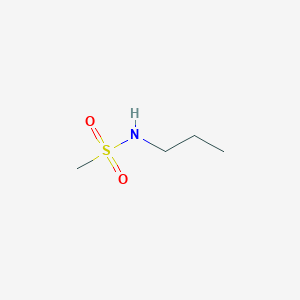
(E)-Methyl 3-(2-bromophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(2-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(2-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the ortho position .
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2-bromophenyl)prop-2-enoate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 3-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted esters.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated esters.
Aplicaciones Científicas De Investigación
(E)-Methyl 3-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-bromophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
This substitution pattern can enhance its biological activity and make it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
methyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
Clave InChI |
YIHZPTVKKKVMHT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=CC=C1Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Iodophenoxy)ethyl]morpholine](/img/structure/B8749785.png)





![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8749824.png)


![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B8749857.png)


